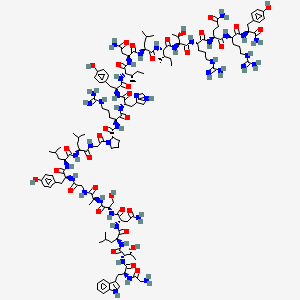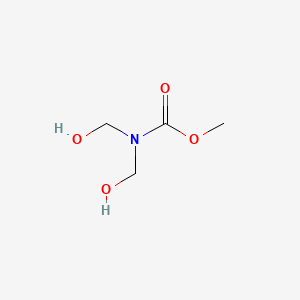
Methyl dimethylolcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dimethylolcarbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atom. This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to achieve high yields . Another method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate, which can then be further reacted to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous flow system. This method involves the reaction of dimethyl carbonate with amines over solid catalysts, such as iron-chrome catalysts, at high temperatures and pressures. This process is efficient and environmentally friendly, as it avoids the use of hazardous materials like phosgene .
化学反応の分析
Types of Reactions
Methyl dimethylolcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form methyl carbamate and formaldehyde.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dimethyl carbonate, methanol, and various amines. Reaction conditions typically involve elevated temperatures (around 150°C) and pressures (up to 9.0 MPa) to achieve high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include substituted carbamates, methyl carbamate, and formaldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
科学的研究の応用
Methyl dimethylolcarbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl dimethylolcarbamate involves its ability to act as a carbamoylating agent. It can react with nucleophiles, such as amines and alcohols, to form stable carbamate esters. These reactions are facilitated by the presence of catalysts and elevated temperatures. The molecular targets of this compound include enzymes and proteins, where it can modify their activity by forming covalent bonds with amino acid residues .
類似化合物との比較
Methyl dimethylolcarbamate can be compared with other carbamates, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but fewer functional groups.
Ethyl carbamate: Another carbamate with similar applications but different physical properties.
Dimethyl carbonate: A related compound used as a reagent in the synthesis of carbamates.
This compound is unique due to its two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions.
特性
CAS番号 |
4913-31-9 |
|---|---|
分子式 |
C4H9NO4 |
分子量 |
135.12 g/mol |
IUPAC名 |
methyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3 |
InChIキー |
SXVDZIOMWSPFCO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


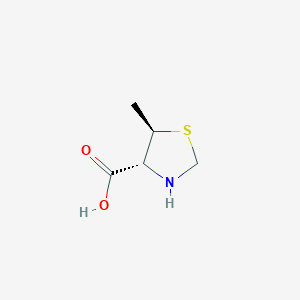
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
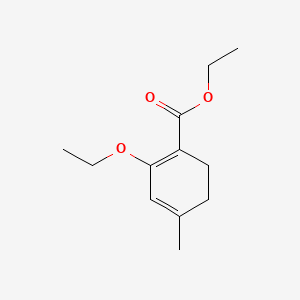
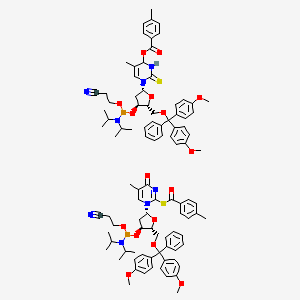
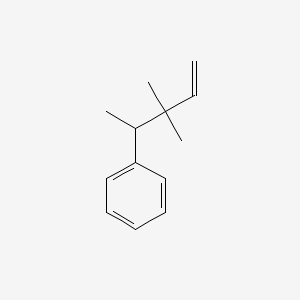
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
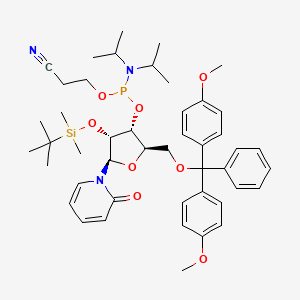
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
